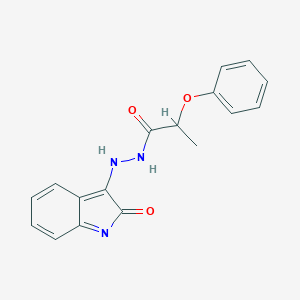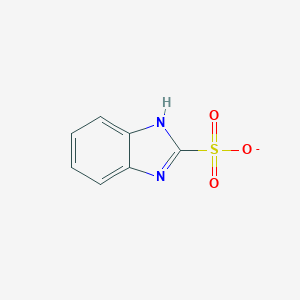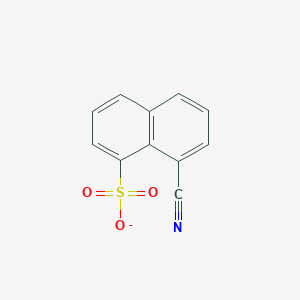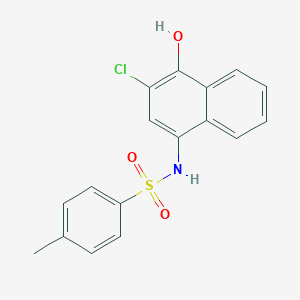
4-methyl-N-(pyridin-4-ylmethyl)benzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-methyl-N-(pyridin-4-ylmethyl)benzenesulfonamide, also known as PMSF, is a widely used serine protease inhibitor. It is a white crystalline powder that is soluble in water and organic solvents. PMSF is commonly used in scientific research for its ability to inhibit serine proteases, which are important enzymes involved in many biological processes.
Scientific Research Applications
Synthesis and Structural Characterization
- Synthesis and Characterization : 4-methyl-N-(pyridin-4-ylmethyl)benzenesulfonamide derivatives have been synthesized and characterized in various studies. These compounds are interesting due to their active groups like pyridine, benzenesulfonyl, and bromine atom. They are promising for drug development, particularly as antagonists in HIV-1 infection prevention (Cheng De-ju, 2015).
Antimicrobial and Anticancer Applications
- Antimicrobial Activity : These compounds have shown significant antimicrobial activity. For instance, N-pyridin-3-yl-benzenesulfonamide demonstrated great antimicrobial activity against various bacteria including Staphylococcus aureus, Salmonella typhi, and Eschericha coli (A.O. Ijuomah et al., 2022).
- Anti-Breast Cancer Evaluation : A series of 4-(substituted)-N-(guanidinyl)benzenesulfonamides bearing pyrazole, pyrimidine, and pyridine moieties were evaluated for their anticancer activity against human tumor breast cell line (MCF7), showing promising results (M. Ghorab et al., 2014).
Photophysical and Photochemical Properties
- Photophysicochemical Properties : Studies on the photophysical and photochemical properties of zinc(II) phthalocyanine with new benzenesulfonamide derivative substituents have been conducted. These compounds are potential candidates for photocatalytic applications due to their photosensitizing abilities (Gülen Atiye Öncül et al., 2021).
Corrosion Inhibition
- Corrosion Inhibition : A Schiff base derivative with pyridine rings, synthesized from 4-methyl-N-(pyridin-4-ylmethyl)benzenesulfonamide, has been found effective as a corrosion inhibitor for mild steel in acidic environments. This indicates its potential in industrial applications (Yan Ji et al., 2016).
Crystal Structures
- Crystal Structure Analysis : Research into the crystal structures of compounds involving 4-methyl-N-(pyridin-4-ylmethyl)benzenesulfonamide reveals significant insights into their molecular arrangements, such as π–π interactions and hydrogen bonding, which are crucial for understanding their chemical behavior (K. Balu & R. Gopalan, 2013).
properties
Molecular Formula |
C13H14N2O2S |
|---|---|
Molecular Weight |
262.33 g/mol |
IUPAC Name |
4-methyl-N-(pyridin-4-ylmethyl)benzenesulfonamide |
InChI |
InChI=1S/C13H14N2O2S/c1-11-2-4-13(5-3-11)18(16,17)15-10-12-6-8-14-9-7-12/h2-9,15H,10H2,1H3 |
InChI Key |
XKDJGAPHTFVILP-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NCC2=CC=NC=C2 |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NCC2=CC=NC=C2 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![3,4-dimethoxy-N'-[(2-methylphenoxy)acetyl]benzohydrazide](/img/structure/B230272.png)


![7-Oxo-7H-benzimidazo[2,1-a]benzo[de]isoquinoline-11-carbonitrile](/img/structure/B230277.png)

![N'-(3-bromobenzylidene)-2-{[4-(4-morpholinyl)-1,2,5-thiadiazol-3-yl]oxy}acetohydrazide](/img/structure/B230280.png)


![Acetic acid 4-[acetyl-(toluene-4-sulfonyl)-amino]-phenyl ester](/img/structure/B230288.png)


![1-N',3-N'-bis[(E)-(6-oxocyclohexa-2,4-dien-1-ylidene)methyl]propanedihydrazide](/img/structure/B230294.png)
![N'-[(E)-(6-oxocyclohexa-2,4-dien-1-ylidene)methyl]-2-phenoxyacetohydrazide](/img/structure/B230298.png)